molecular formula C7H4ClFN2O B2935287 3-Chloro-4-fluoro-1H-indazol-6-ol CAS No. 887569-25-7

3-Chloro-4-fluoro-1H-indazol-6-ol

Cat. No.: B2935287
CAS No.: 887569-25-7
M. Wt: 186.57
InChI Key: FYICXFYUYHDQQL-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-1H-indazol-6-ol is a halogenated indazole derivative characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 of the indazole core. The substituents include a chlorine atom at position 3, a fluorine atom at position 4, and a hydroxyl group at position 6. The molecular formula is C₇H₄ClFN₂O, with a calculated molecular weight of 186.57 g/mol. The presence of halogens (Cl, F) and a hydroxyl group in this compound suggests a balance of lipophilicity and hydrogen-bonding capacity, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

3-chloro-4-fluoro-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2O/c8-7-6-4(9)1-3(12)2-5(6)10-11-7/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYICXFYUYHDQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-1H-indazol-6-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-1H-indazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives

    Reduction: Formation of reduced indazole derivatives

    Substitution: Formation of substituted indazole derivatives with various functional groups

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Indazoles

3-Bromo-4-fluoro-1H-indazol-6-ol
  • Molecular Formula : C₇H₄BrFN₂O
  • Molecular Weight : 231.02 g/mol
  • Key Differences: Bromine replaces chlorine at position 3. Bromine’s larger atomic radius and higher polarizability may enhance van der Waals interactions in biological targets but could also increase metabolic instability compared to chlorine.
3-Chloro-6-fluoro-4-iodo-1H-indazole
  • Molecular Formula : C₇H₃ClFIN₂
  • Molecular Weight : 300.47 g/mol
  • Key Differences: Iodine at position 4 introduces steric bulk and increased lipophilicity (logP ~3.5 estimated), which may hinder membrane permeability.
6-Chloro-4-fluoro-1H-indazole
  • Molecular Formula : C₇H₄ClFN₂
  • Molecular Weight : 170.57 g/mol
  • Key Differences: Absence of the hydroxyl group at position 6 reduces hydrogen-bonding capacity, likely decreasing solubility.

Functional Group Variants

6-Amino-4-fluoro-1H-indazol-3-ol
  • Molecular Formula : C₇H₆FN₃O
  • Molecular Weight : 179.15 g/mol (estimated)
  • Hydroxyl at position 3 instead of chlorine modifies electronic effects, favoring interactions with polar residues in target proteins.

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Chloro-4-fluoro-1H-indazol-6-ol Cl-3, F-4, OH-6 C₇H₄ClFN₂O 186.57 Balanced lipophilicity, H-bond donor
3-Bromo-4-fluoro-1H-indazol-6-ol Br-3, F-4, OH-6 C₇H₄BrFN₂O 231.02 Enhanced van der Waals interactions
3-Chloro-6-fluoro-4-iodo-1H-indazole Cl-3, F-6, I-4 C₇H₃ClFIN₂ 300.47 High steric hindrance, lipophilic
6-Chloro-4-fluoro-1H-indazole Cl-6, F-4 C₇H₄ClFN₂ 170.57 Low solubility, altered electronic effects
6-Amino-4-fluoro-1H-indazol-3-ol NH₂-6, F-4, OH-3 C₇H₆FN₃O 179.15 High solubility, basic character

Implications of Structural Modifications

  • Halogen Effects : Chlorine and fluorine at positions 3 and 4 provide electron-withdrawing effects, stabilizing the indazole core and influencing π-π stacking in protein binding pockets. Bromine or iodine substitutions increase molecular weight and lipophilicity, which may improve target affinity but reduce metabolic stability .
  • Hydroxyl vs. Amino Groups: The hydroxyl group at position 6 in the target compound enhances solubility and serves as a hydrogen-bond donor, critical for interactions with polar residues. Replacement with amino groups (e.g., 6-amino analogs) introduces basicity, altering pharmacokinetic profiles .

Biological Activity

3-Chloro-4-fluoro-1H-indazol-6-ol is an indazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications for therapeutic applications.

The synthesis of this compound typically involves the cyclization of ortho-substituted benzylidenehydrazines. A common method includes reacting 2-fluorobenzaldehyde with hydrazine to form a hydrazone, which is then cyclized under acidic conditions to yield the indazole core. The presence of both chloro and fluoro substituents enhances its chemical reactivity and biological activity compared to similar compounds.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, modulating the function of various proteins involved in cellular processes.

Key Molecular Targets

  • Enzymes : The compound has been shown to inhibit certain enzymes, potentially leading to reduced tumor cell proliferation.
  • Receptors : Interaction with cellular receptors may modulate signal transduction pathways, influencing cell survival and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that a related indazole derivative exhibited an IC50 value of 5.15 µM against the K562 cell line, indicating significant cytotoxicity . This compound was noted for its selectivity towards normal cells (IC50 = 33.2 µM), suggesting a favorable therapeutic index.

Cell Cycle Analysis : The compound induces apoptosis in K562 cells in a dose-dependent manner, affecting key proteins involved in apoptosis regulation:

  • Bcl-2 (anti-apoptotic protein): Decreased expression
  • Bax (pro-apoptotic protein): Increased expression

This modulation leads to enhanced apoptosis rates and altered cell cycle distribution, favoring the G0/G1 phase over the S phase .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses unique properties due to its dual halogen substitutions. For example:

CompoundIC50 (µM)Selectivity (Normal Cells)
This compound5.1533.2
Related Indazole DerivativeVariesVaries

This table illustrates that while several indazole derivatives exhibit antitumor activity, the specific halogen substitutions in this compound may enhance its selectivity and potency.

Applications in Medicine

The potential applications of this compound extend beyond oncology:

  • Antimicrobial Properties : Investigated for efficacy against various pathogens.
  • Anti-inflammatory Effects : Potential role in modulating inflammatory pathways.
  • Enzyme Inhibition : Explored as a scaffold for developing inhibitors targeting specific kinases and other enzymes involved in disease processes.

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